molecular formula C13H13BrN2O3 B2469568 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide CAS No. 1795088-36-6

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide

Cat. No.: B2469568
CAS No.: 1795088-36-6
M. Wt: 325.162
InChI Key: ISCPAFIYDMIUTK-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide is a synthetic small molecule featuring a brominated nicotinamide core linked to a furan-2-yl moiety via a methoxyethyl chain. This specific molecular architecture, which incorporates both pyridine and furan heterocycles, is of significant interest in medicinal chemistry and drug discovery. Compounds with analogous structural features, particularly those combining bromo-pyridine and furan units, have demonstrated considerable potential in scientific research, exhibiting a range of biological activities. Related chemical entities have been investigated as antimicrobial agents, showing promising minimum inhibitory concentration (MIC) values against various bacterial strains . Furthermore, similar furan-pyridine hybrid molecules have displayed notable antiproliferative and anticancer activities in preclinical studies, with some derivatives evaluated against panels of human cancer cell lines, where they have been known to inhibit cancer cell growth by targeting specific molecular pathways . The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki coupling, enabling the exploration of structure-activity relationships and the development of more potent or selective analogs . The mechanism of action for related compounds is under investigation and may involve interactions with cellular targets such as enzymes; some analogous furanylnicotinamidine derivatives have been studied for their nuclease-like DNA degradation ability . This compound is provided for research applications exclusively, including as a building block in organic synthesis, a candidate in high-throughput screening assays, a molecular tool for probing biological systems, and a precursor for developing potential therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-18-12(11-3-2-4-19-11)8-16-13(17)9-5-10(14)7-15-6-9/h2-7,12H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCPAFIYDMIUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CN=C1)Br)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromonicotinic acid and 2-(furan-2-yl)-2-methoxyethylamine.

    Amide Formation: The carboxylic acid group of 5-bromonicotinic acid is activated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This activated intermediate is then reacted with 2-(furan-2-yl)-2-methoxyethylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Furanone derivatives.

    Reduction: Dihydrofuran derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a bromine atom, a furan ring, and a nicotinamide moiety. Its synthesis typically involves:

  • Starting Materials : 5-bromonicotinic acid and 2-(furan-2-yl)-2-methoxyethylamine.
  • Amide Formation : Activation of the carboxylic acid group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Purification : Techniques such as column chromatography to isolate the final product in high purity.

Chemistry

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

The compound is investigated for its potential biological activity , particularly in the following areas:

  • Antimicrobial Properties : Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro studies demonstrate strong cytotoxic effects against various human cancer cell lines, particularly breast and colon cancer cells, suggesting its potential for development in cancer therapy .

Medicine

In medicinal chemistry, the compound is explored for its therapeutic applications , particularly in drug development for diseases requiring targeted therapies. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity.

Industry

The compound finds utility in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

In Vitro Antimicrobial Study

  • Objective : Assess antimicrobial efficacy against various bacterial strains.
  • Results : Significant inhibition zones were observed, indicating effective antimicrobial activity.

In Vitro Anticancer Study

  • Objective : Evaluate cytotoxicity against human cancer cell lines.
  • Results : IC50 values indicated strong cytotoxic effects, particularly against breast and colon cancer cells, highlighting its potential in cancer therapy .

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2,2-di(furan-2-yl)ethyl)nicotinamide
  • 5-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)nicotinamide
  • 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)nicotinamide

Uniqueness

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide is unique due to its specific combination of a bromine atom, a furan ring, and a nicotinamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Synthesis

The compound features a bromine atom , a furan ring , and a nicotinamide moiety , which contribute to its unique chemical properties. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with 5-bromonicotinic acid and 2-(furan-2-yl)-2-methoxyethylamine.
  • Amide Formation : The carboxylic acid group of 5-bromonicotinic acid is activated using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Purification : The crude product is purified using column chromatography.

This multi-step process results in high-purity yields suitable for biological evaluation.

Antimicrobial Properties

5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures often exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. It is hypothesized that the bromine atom and the furan ring enhance its ability to interact with cellular targets involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential as a therapeutic agent .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide:

  • In Vitro Antimicrobial Study :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Showed significant inhibition zones, indicating effective antimicrobial activity.
    • : Suggests potential for development as an antimicrobial agent.
  • In Vitro Anticancer Study :
    • Objective : To evaluate cytotoxicity against human cancer cell lines.
    • Results : IC50 values indicated strong cytotoxic effects, particularly against breast and colon cancer cells.
    • : Highlights the potential for further development in cancer therapy.

The biological activity of 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances reactivity, while the furan ring contributes to binding affinity with biomolecules such as enzymes or receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-bromo-N-(4-(furan-3-yl)benzyl)nicotinamideBromine, furan ringAntimicrobial, anticancer
5-chloro-N-(4-(furan-3-yl)benzyl)nicotinamideChlorine instead of bromineSimilar activity profile
5-bromo-N-(4-(thiophen-3-yl)benzyl)nicotinamideThiophene ring instead of furanDifferent activity spectrum

This table illustrates how variations in structure can influence biological activity, emphasizing the unique position of 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide within this context.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-N-(2-(furan-2-yl)-2-methoxyethyl)nicotinamide?

Answer:
The synthesis typically involves multi-step reactions, starting with nicotinamide bromination followed by nucleophilic substitution or coupling reactions to introduce the 2-(furan-2-yl)-2-methoxyethyl group. Key steps include:

  • Bromination : Selective bromination at the 5-position of nicotinamide using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Amide Coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) and reaction with 2-(furan-2-yl)-2-methoxyethylamine. Solvents such as DMF or DCM are commonly used, with reaction monitoring via TLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Basic: How is this compound characterized structurally and analytically?

Answer:
Critical characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation (e.g., δ ~8.5 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected at m/z 381.05 for C14_{14}H14_{14}BrN2_2O3_3) .
  • X-ray Crystallography : For unambiguous 3D structural elucidation, particularly to resolve stereochemistry of the methoxyethyl-furan moiety .

Advanced: What mechanistic insights govern key reactions in its synthesis?

Answer:

  • Bromination Mechanism : Radical-mediated bromination at the 5-position of nicotinamide, influenced by electron-donating/withdrawing groups and reaction temperature .
  • Amide Bond Formation : Carbodiimide-mediated activation (e.g., EDCI) forms an active ester intermediate, followed by nucleophilic attack by the amine group. Side reactions (e.g., racemization) are minimized using HOBt as an additive .
  • Side Reactions : Competing O-alkylation vs. N-alkylation in the methoxyethyl group introduction; controlled via pH and solvent polarity .

Advanced: How can researchers assess its biological activity in vitro?

Answer:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases or NAD-dependent enzymes) are incubated with the compound, and activity is measured via fluorescence or colorimetric substrates. IC50_{50} values are calculated using dose-response curves .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with 3^3H-labeled ligands to determine Ki_i values .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like the nicotinamide-binding site of PARP enzymes .

Advanced: How to resolve contradictions in reaction yields or bioactivity data?

Answer:

  • Yield Variability : Optimize reaction conditions (e.g., temperature, catalyst loading) using design of experiments (DoE). For example, CuI-catalyzed substitutions (70–75% yield) may require inert atmospheres to prevent oxidation .
  • Bioactivity Discrepancies : Validate assay reproducibility across labs. Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
  • Impurity Interference : Employ HPLC-MS to identify byproducts (e.g., de-brominated intermediates) and adjust purification protocols .

Advanced: What computational approaches predict its pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME calculate logP (~2.1), solubility (mg/mL), and CYP450 interactions based on structural descriptors .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., via lipid bilayer models) to assess blood-brain barrier penetration .
  • QSAR Modeling : Correlate structural features (e.g., furan ring planarity) with activity using datasets from analogs .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 5-Cl instead of 5-Br) to assess halogen effects on target binding .
  • Side Chain Variations : Replace the methoxyethyl group with ethoxy or hydroxyethyl groups to study steric/electronic impacts .
  • Bioisosteres : Substitute the furan ring with thiophene or pyrrole to evaluate heterocycle contributions to potency .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

  • Crystal Growth : Low solubility in common solvents (e.g., DMSO) necessitates vapor diffusion techniques with acetonitrile/water mixtures .
  • Disorder in Flexible Groups : The methoxyethyl chain may exhibit conformational disorder; resolved via high-resolution data collection (e.g., synchrotron sources) .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., amide-pyridine H-bonds) using Mercury software to confirm packing motifs .

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